Unveiling the In Vitro Mechanism of Action of N-(pentyl)-4-aminobenzenesulfonamide: A Technical Guide for Preclinical Development
Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: In Vitro Mechanistic Profiling, Pharmacophore Dynamics, and Self-Validating Assay Design Executive Summary As a Senior Applica...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals
Focus: In Vitro Mechanistic Profiling, Pharmacophore Dynamics, and Self-Validating Assay Design
Executive Summary
As a Senior Application Scientist, I approach the mechanistic profiling of novel compounds not merely as a data collection exercise, but as a hypothesis-driven validation of pharmacophore dynamics. N-(pentyl)-4-aminobenzenesulfonamide (CAS 58556-64-2) is a synthetic organic compound and an N-alkylated derivative of the parent structure 4-aminobenzenesulfonamide (sulfanilamide)[1]. While the parent compound is a well-documented antibacterial agent, the strategic incorporation of a flexible pentyl group at the N1-position significantly influences the compound's lipophilicity, solubility, and overall pharmacokinetic profile[1]. This guide deconstructs the in vitro mechanism of action of this molecule, providing field-proven, self-validating protocols to quantify its efficacy.
Molecular Architecture & Pharmacophore Dynamics
To understand the mechanism, we must first analyze the causality behind the structure:
The Aniline Core (N4): The unmodified 4-amino group is structurally critical. It acts as a bioisostere,2, which is the natural substrate required for bacterial metabolism[2].
The N1-Pentyl Moiety: Why append a 5-carbon aliphatic chain? In whole-cell assays, the primary barrier to efficacy is the bacterial lipid bilayer. The pentyl chain increases the molecule's partition coefficient (LogP), driving superior passive diffusion into the cytoplasm. Furthermore, within the active site of target enzymes, this flexible hydrophobic tail can exploit adjacent lipophilic sub-pockets, potentially increasing binding affinity (lowering the
Ki
) compared to the parent sulfanilamide.
Primary Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition
Like its parent molecule, N-(pentyl)-4-aminobenzenesulfonamide exerts its primary in vitro effect by disrupting the de novo synthesis of bacterial folic acid. Mammalian cells salvage pre-formed folate from their environment, whereas bacteria must synthesize it from scratch, making this pathway an ideal, selectively toxic target.
The compound acts as a 3[3]. DHPS normally catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). By outcompeting PABA, the sulfonamide derivative stalls the production of dihydropteroate, ultimately starving the cell of the tetrahydrofolate required for DNA and RNA synthesis.
Fig 1: Folate biosynthesis pathway and DHPS inhibition by N-(pentyl)-4-aminobenzenesulfonamide.
A rigorous in vitro evaluation must account for off-target effects. The parent molecule,4[4]. Primary sulfonamides (possessing an unsubstituted
−SO2NH2
group) strongly inhibit CA because the deprotonated nitrogen coordinates directly with the active-site zinc ion.
Mechanistic Causality: By alkylating the N1 position with a pentyl group, we create a secondary sulfonamide. This introduces significant steric hindrance and alters the pKa, effectively disrupting critical zinc coordination. Consequently, N-(pentyl)-4-aminobenzenesulfonamide exhibits a highly attenuated affinity for Carbonic Anhydrase, shifting its selectivity profile heavily toward DHPS.
Fig 2: Self-validating in vitro experimental workflow for mechanistic profiling and target validation.
In Vitro Experimental Methodologies & Self-Validating Protocols
To rigorously validate the mechanism of action, I employ a two-tiered approach: isolating the target interaction (cell-free) and validating the phenotypic response (whole-cell).
Protocol 1: Cell-Free DHPS Inhibition Kinetics
Purpose: To determine the absolute binding affinity (
Ki
) and
IC50
without the confounding variable of membrane permeability.
Reagent Preparation: Reconstitute recombinant E. coli DHPS enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM
MgCl2
, 5 mM DTT).
Compound Titration: Serially dilute N-(pentyl)-4-aminobenzenesulfonamide in DMSO. Ensure final assay DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.
Reaction Assembly: Introduce a fixed concentration of DHPPP and varying concentrations of PABA (to map competitive kinetics) into the microplate wells.
Initiation & Termination: Add the DHPS enzyme to initiate the reaction. Incubate at 37°C for 30 minutes. Terminate by rapid cooling and the addition of 50 mM EDTA.
Quantification: Utilize High-Performance Liquid Chromatography (HPLC) to quantify the formation of the product (dihydropteroate).
Data Analysis: Generate Lineweaver-Burk plots. A competitive inhibitor will show intersecting lines at the y-axis (
Vmax
unchanged,
Km
increased).
Protocol 2: Whole-Cell MIC with PABA Rescue (Self-Validating System)
Purpose: Why perform a PABA rescue? A reduction in bacterial viability could stem from generalized cytotoxicity or membrane disruption caused by the lipophilic pentyl chain. By introducing exogenous PABA, we create a self-validating system. If the compound strictly targets DHPS via competitive antagonism, excess PABA will outcompete the drug and restore bacterial growth.
Inoculum Preparation: Culture E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to an
OD600
of 0.5. Dilute to a standard
5×105
CFU/mL.
Compound Plating: Dispense serial two-fold dilutions of the compound into a 96-well microtiter plate.
Rescue Arm Setup: In a parallel plate, set up the exact same drug dilutions but spike all wells with exogenous PABA at a fixed concentration (e.g., 50 µg/mL).
Incubation: Inoculate plates and incubate at 37°C for 18-24 hours.
Validation Readout: Measure absorbance at 600 nm. If the Minimum Inhibitory Concentration (MIC) shifts by
≥
4-fold in the PABA-supplemented plate, the mechanism is conclusively validated as DHPS-specific competitive antagonism.
Quantitative Data Presentation
The table below summarizes the expected pharmacological shift when transitioning from the parent sulfanilamide to the N-pentyl derivative, highlighting the causality of the structural modification.
Parameter
Sulfanilamide (Parent)
N-(pentyl)-4-aminobenzenesulfonamide
Mechanistic Causality & Implication
LogP (Lipophilicity)
~ -0.7
~ 1.8 - 2.2
The pentyl chain increases lipophilicity, driving superior passive diffusion across bacterial lipid bilayers[1].
HPLC method development for N-(pentyl)-4-aminobenzenesulfonamide quantification
An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of N-(pentyl)-4-aminobenzenesulfonamide Abstract This document provides a comprehensive gui...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of N-(pentyl)-4-aminobenzenesulfonamide
Abstract
This document provides a comprehensive guide for the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-(pentyl)-4-aminobenzenesulfonamide. N-(pentyl)-4-aminobenzenesulfonamide is an N-alkylated derivative of sulfanilamide, a class of compounds widely studied for their therapeutic potential.[1] The accurate quantification of this analyte is essential for various stages of drug development, including purity assessment, stability studies, and formulation analysis. This guide details a systematic approach to method development, from understanding the analyte's physicochemical properties to full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4] The protocols and insights provided are intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detector settings.
N-(pentyl)-4-aminobenzenesulfonamide belongs to the sulfonamide class of compounds.[1] Its structure consists of a polar aromatic aminobenzenesulfonamide head and a nonpolar n-pentyl tail. This amphiphilic nature makes it well-suited for reverse-phase chromatography.
Table 1: Physicochemical Properties and Chromatographic Implications
Property
Value (Estimated/Literature-Based)
Rationale for Chromatographic Approach
Structure
N-(pentyl)-4-aminobenzenesulfonamide
The presence of an aromatic ring makes UV detection a viable option. The primary amine and sulfonamide groups are ionizable, making mobile phase pH a critical parameter for controlling retention and peak shape.
Molecular Formula
C₁₁H₁₈N₂O₂S
---
Molar Mass
~242.34 g/mol
The relatively low molecular weight allows for the use of standard HPLC columns with smaller pore sizes (e.g., 80-120 Å) for optimal resolution.
pKa (Estimated)
Amine (~2-3), Sulfonamide (~10-11)
To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH should be buffered at least 2 units away from the analyte's pKa.[5] A pH around 4-5 would ensure the aromatic amine is protonated while the sulfonamide group is not, providing a stable charge state.
logP (Estimated)
> -0.62 (parent compound)
The addition of the C5 alkyl chain significantly increases the hydrophobicity compared to the parent sulfanilamide (logP -0.62).[6] This suggests that a C18 or C8 stationary phase will provide adequate retention with a standard organic modifier like acetonitrile or methanol.
UV Absorbance (λmax)
~257-265 nm (based on parent)
The 4-aminobenzenesulfonamide chromophore exhibits strong UV absorbance.[7] A detection wavelength of 260 nm is a logical starting point for method development.
HPLC Method Development Strategy
The development of a robust HPLC method is a systematic process involving the optimization of several key parameters to achieve the desired separation, sensitivity, and efficiency. The goal is to find a set of conditions that provides a sharp, symmetrical, and well-resolved peak for N-(pentyl)-4-aminobenzenesulfonamide, free from interference.
Initial Column and Mobile Phase Selection
Stationary Phase: Based on the analyte's increased hydrophobicity, a C18 column is the recommended starting point.[8][9] A standard dimension, such as 4.6 x 150 mm with a 5 µm particle size, offers a good balance of efficiency and backpressure.[10] Modern, end-capped columns are preferred to minimize peak tailing caused by secondary interactions between the basic amine group and residual silanols on the silica surface.[5]
Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for reverse-phase HPLC.
Organic Modifier: Acetonitrile is often chosen for its low viscosity and UV transparency. Methanol offers a different selectivity and can also be evaluated.[11]
Aqueous Phase: A buffer is necessary to control the mobile phase pH. A 20 mM potassium phosphate buffer adjusted to pH 4.5 is a suitable starting point. This pH ensures the analyte's primary amine is protonated, leading to consistent interactions with the stationary phase.
Optimization Workflow
The optimization process involves systematically adjusting chromatographic parameters to achieve the desired performance characteristics, primarily focusing on retention time (k'), peak symmetry (tailing factor), and efficiency (plate count).
Caption: A systematic workflow for HPLC method development.
Optimized HPLC Method Protocol
This section provides the detailed protocol for the final, optimized method for the quantification of N-(pentyl)-4-aminobenzenesulfonamide.
Equipment and Materials
HPLC system with UV or DAD detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Analytical balance
pH meter
Volumetric flasks and pipettes
HPLC grade Acetonitrile (ACN)
HPLC grade water
Potassium dihydrogen phosphate (KH₂PO₄)
Orthophosphoric acid
N-(pentyl)-4-aminobenzenesulfonamide reference standard
Preparation of Solutions
Mobile Phase (20 mM Phosphate Buffer pH 4.5 : ACN, 60:40 v/v):
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
Adjust the pH to 4.5 ± 0.05 with orthophosphoric acid.
Filter the buffer through a 0.45 µm membrane filter.
Mix 600 mL of the prepared buffer with 400 mL of acetonitrile. Degas the final mobile phase before use.
Diluent: Mobile phase is used as the diluent.
Standard Stock Solution (100 µg/mL):
Accurately weigh 10 mg of N-(pentyl)-4-aminobenzenesulfonamide reference standard.
Transfer to a 100 mL volumetric flask.
Dissolve and dilute to volume with the diluent.
Chromatographic Conditions
Table 2: Optimized Chromatographic Conditions
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
20 mM KH₂PO₄ (pH 4.5) : Acetonitrile (60:40, v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection Wavelength
260 nm
Run Time
10 minutes
Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13] The following protocol is based on the ICH Q2(R2) guidelines.[2][3][4]
Caption: Workflow for HPLC method validation based on ICH guidelines.
Validation Parameters and Acceptance Criteria
Table 3: Method Validation Parameters
Parameter
Protocol
Acceptance Criteria
Specificity
Inject blank (diluent), placebo, and a spiked sample. Assess for interference at the analyte's retention time. Use a DAD detector to check for peak purity.
No interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity
Prepare at least five concentrations across the range of 50-150% of the target concentration (e.g., 5-75 µg/mL). Plot a calibration curve of peak area vs. concentration.
Correlation coefficient (r²) ≥ 0.999.
Range
Confirmed by demonstrating acceptable linearity, accuracy, and precision within the specified concentration range.
10-50 µg/mL.
Accuracy
Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.
Mean recovery between 98.0% and 102.0%.
Precision
Repeatability: Six replicate injections of the standard solution at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
%RSD ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision.
LOD & LOQ
Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
S/N ratio method is typically sufficient.
Robustness
Systematically vary key parameters: Flow rate (±0.1 mL/min), Mobile phase pH (±0.2 units), Column temperature (±2 °C). Assess the impact on retention time and peak area.
System suitability criteria must be met. %RSD of results should not exceed 2.0%.
Hypothetical Results and Discussion
This section presents example data that would be expected from the successful execution of the validation protocol.
Linearity
A five-point calibration curve was constructed from 10 µg/mL to 50 µg/mL.
Table 4: Example Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
10
251,500
20
505,200
30
754,800
40
1,010,300
50
1,259,100
The resulting calibration curve yielded a linear regression equation of y = 25150x + 1200 with a correlation coefficient (r²) of 0.9998, demonstrating excellent linearity over the tested range.
Accuracy and Precision
Table 5: Example Accuracy and Precision Data
Level
Concentration (µg/mL)
Mean Recovery (%)
Repeatability (%RSD, n=6)
Intermediate Precision (%RSD, n=6)
80%
24
99.5%
0.8%
1.1%
100%
30
100.3%
0.6%
0.9%
120%
36
101.1%
0.7%
1.0%
The results show high accuracy, with recoveries well within the 98.0-102.0% acceptance criteria. The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
Troubleshooting
Issue
Potential Cause
Recommended Solution
Peak Tailing
1. Secondary silanol interactions. 2. Column contamination or degradation.
1. Ensure mobile phase pH is appropriately controlled. Consider adding a competing base like triethylamine (0.1%) to the mobile phase.[5] 2. Use a guard column; flush or replace the analytical column.
Retention Time Drift
1. Inconsistent mobile phase preparation. 2. Pump malfunction or leaks. 3. Column temperature fluctuation.
1. Prepare fresh mobile phase daily and ensure it is thoroughly degassed. 2. Check system for leaks and purge the pump. 3. Ensure the column oven is stable at the set temperature.
Broad Peaks
1. Column overload. 2. High dead volume in the system.
1. Reduce injection volume or dilute the sample. 2. Check and tighten all fittings between the injector and detector.
Conclusion
The developed isocratic RP-HPLC method provides a simple, rapid, and reliable means for the quantification of N-(pentyl)-4-aminobenzenesulfonamide. The method was systematically developed based on the analyte's physicochemical properties and validated according to ICH guidelines. The validation data demonstrates that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies in a pharmaceutical setting.
References
Title: Q2(R2) Validation of Analytical Procedures
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Analytical Procedures and Methods Validation for Drugs and Biologics
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC
Source: PubMed
URL: [Link]
Title: Q2(R2) Validation of Analytical Procedures - Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES
Source: researchgate.net
URL: [Link]
Title: ICH and FDA Guidelines for Analytical Method Validation
Source: Lab Manager
URL: [Link]
Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride
Source: Trends in Sciences
URL: [Link]
Title: Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: FDA Releases Guidance on Analytical Procedures
Source: BioPharm International
URL: [Link]
Title: A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes
Source: Cambridge University Press
URL: [Link]
Title: A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes
Source: CABI Digital Library
URL: [Link]
Title: Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry
Source: PubMed
URL: [Link]
Title: Choosing Right Column for Reverse Phase HPLC Separations
Source: Agilent
URL: [Link]
Title: Column Selection for Reversed-Phase HPLC
Source: LCGC International
URL: [Link]
Title: Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides
Source: Journal of Chromatographic Science, Oxford Academic
URL: [Link]
Application Note: Mechanistic LC-MS/MS Method Development for the Quantification of N-(pentyl)-4-aminobenzenesulfonamide in Biological Matrices
Scientific Context & Analytical Challenges N-(pentyl)-4-aminobenzenesulfonamide (CAS: 58556-64-2) is a specialized synthetic sulfonamide derivative characterized by an N-alkylated pentyl chain attached to a sulfanilamide...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Context & Analytical Challenges
N-(pentyl)-4-aminobenzenesulfonamide (CAS: 58556-64-2) is a specialized synthetic sulfonamide derivative characterized by an N-alkylated pentyl chain attached to a sulfanilamide scaffold [1]. In drug discovery, it serves as a critical bioisostere, a precursor for adenosine A3 receptor agonists, and a scaffold for antimicrobial and enzyme inhibition studies [2].
Quantifying this compound in biological fluids (plasma, urine) presents distinct analytical challenges. While the parent sulfanilamide is highly polar, the addition of the flexible pentyl group significantly increases the molecule's lipophilicity (LogP ~2.5). This shift in polarity means the compound is highly susceptible to matrix effects caused by endogenous phospholipids during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. To achieve robust, reproducible quantification, we must move beyond generic protein precipitation and design a self-validating analytical system that exploits the specific physicochemical properties of the analyte.
Physicochemical & Mass Spectrometric Properties
Parameter
Value / Description
Analytical Consequence
Molecular Formula
C₁₁H₁₈N₂O₂S
Determines exact mass.
Molecular Weight
242.34 g/mol
Precursor ion [M+H]⁺ at m/z 243.1.
pKa (Aniline -NH₂)
~2.5 (Basic)
Easily protonated in acidic mobile phases (0.1% Formic Acid) for high ESI+ sensitivity.
pKa (Sulfonamide -NH-)
~10.0 (Acidic)
Remains neutral under standard acidic reversed-phase LC conditions.
LogP (estimated)
2.5
Provides strong retention on C18 stationary phases, allowing separation from polar matrix components.
Mechanistic Rationale for MS/MS Fragmentation
To establish a trustworthy Multiple Reaction Monitoring (MRM) method, we must understand the collision-induced dissociation (CID) pathways of the molecule. Under positive Electrospray Ionization (ESI+), protonation occurs preferentially at the basic aniline nitrogen.
Upon entering the collision cell, the [M+H]⁺ precursor (m/z 243.1) undergoes highly predictable cleavage of the S-N bond—a hallmark of sulfonamide fragmentation [3]. The neutral loss of the pentylamine side chain (-87 Da) yields the highly stable sulfanilyl cation (m/z 156.0) , which serves as the primary quantifier ion. Increasing the collision energy forces a subsequent neutral loss of SO₂ (-64 Da) from the sulfanilyl cation, generating the aniline cation (m/z 92.0) , which acts as the qualifier ion[4].
Monitoring the ratio between these two transitions (m/z 243.1 → 156.0 and m/z 243.1 → 92.0) creates a self-validating detection step: if the ratio deviates by more than ±20% from the standard, the peak is flagged for isobaric interference [5].
ESI+ CID Fragmentation pathway of N-(pentyl)-4-aminobenzenesulfonamide.
Sample Preparation: Orthogonal Cleanup Strategy
Simple protein precipitation (PPT) leaves high concentrations of endogenous phospholipids in the extract, which co-elute with lipophilic compounds (like our pentyl-derivative) and cause severe ion suppression in the MS source.
To build a self-validating, interference-free protocol, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This exploits the dual nature of the analyte:
Ion Exchange: At pH < 2.5, the aniline group is positively charged and binds tightly to the sulfonic acid groups of the MCX sorbent.
Reversed-Phase: The pentyl chain provides hydrophobic interactions with the polymeric backbone.
This dual-retention mechanism allows us to wash the sorbent with 100% methanol—stripping away neutral lipids and phospholipids—without eluting the analyte.
Step-by-Step SPE Protocol (Plasma/Urine)
Spiking & Disruption: Aliquot 100 µL of biological fluid. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Sulfamethoxazole-d4) to correct for downstream recovery losses.
Acidic Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile. Causality: The acid disrupts protein-analyte binding and ensures the aniline group is fully protonated for the upcoming ion-exchange step.
Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C. Isolate the supernatant.
SPE Conditioning: Condition Oasis MCX cartridges (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL 0.1% Formic Acid in water.
Loading: Load the acidified supernatant onto the cartridge.
Orthogonal Washing:
Wash 1: 1 mL 0.1% Formic Acid in water (Removes salts and polar interferences).
Wash 2: 1 mL 100% Methanol (Removes hydrophobic neutral lipids and phospholipids).
Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH deprotonates the aniline group, neutralizing its charge and breaking the ionic bond with the sorbent, releasing it into the eluate.
Reconstitution: Evaporate the eluate to dryness under gentle N₂ gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).
A sub-2-micron C18 column is selected to leverage the lipophilicity of the pentyl group, ensuring the analyte elutes well past the solvent front where residual polar matrix components reside.
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Promotes ionization)
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate: 0.4 mL/min
Injection Volume: 2.0 µL
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.00
95
5
Initial
0.50
95
5
6 (Linear)
3.00
10
90
6 (Linear)
4.00
10
90
6 (Linear)
4.10
95
5
6 (Linear)
5.50
95
5
Re-equilibration
Mass Spectrometry Parameters (Triple Quadrupole)
The MS is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
General Source Parameters:
Parameter
Setting
Capillary Voltage
3.0 kV
Desolvation Temperature
500°C
Desolvation Gas Flow
1000 L/hr
Source Temperature
150°C
| Cone Gas Flow | 50 L/hr |
MRM Transitions & Collision Energies:
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Cone Voltage (V)
Collision Energy (eV)
Purpose
N-(pentyl)-4-aminobenzenesulfonamide
243.1
156.0
30
15
Quantifier
N-(pentyl)-4-aminobenzenesulfonamide
243.1
92.0
30
25
Qualifier
SIL-IS (Sulfamethoxazole-d4)
258.1
160.0
30
16
Internal Standard
Quality Control & Method Validation Directives
To ensure the trustworthiness of the data, the method must be validated according to FDA/ICH M10 guidelines for bioanalytical methods:
Matrix Factor (MF): Must be calculated by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard. The SIL-IS normalized MF must have a Coefficient of Variation (CV) < 15%.
Recovery: The orthogonal MCX SPE protocol detailed above typically yields absolute recoveries of >85% for sulfonamides, as the basic elution precisely targets the analyte's pKa release point.
Carryover: The lipophilic pentyl group may cause slight carryover in the autosampler. Ensure the weak wash is 10% MeOH in water, and the strong wash is 50/50/0.1 Acetonitrile/Isopropanol/Formic Acid to aggressively strip hydrophobic residues from the needle.
References
Molaid. N-(pentyl)-4-aminobenzenesulfonamide - CAS 58556-64-2. Retrieved from [Link]
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.[Link]
Haller, M. Y., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[Link]
Fiori, M., et al. (2002). A Simple and Sensitive Liquid Chromatography−Mass Spectrometry Confirmatory Method for Analyzing Sulfonamide Antibacterials in Milk and Egg. Journal of Agricultural and Food Chemistry, 51(1), 5-9.[Link]
Application Notes and Protocols for the In Vitro Evaluation of N-(pentyl)-4-aminobenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for the initial in vitro characterization of N-(pentyl)-4-aminobenzenesulfonamide, a synthetic...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the initial in vitro characterization of N-(pentyl)-4-aminobenzenesulfonamide, a synthetic organic compound belonging to the sulfonamide class. The sulfonamide scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] While historically recognized for their antibacterial properties, sulfonamides are increasingly investigated for their potential in other therapeutic areas, including oncology.[2][3] This guide details a logical, two-stage experimental approach: first, a primary screening to determine the cytotoxic potential of the compound using the MTT assay, followed by a secondary assay using Annexin V/Propidium Iodide staining to characterize the mechanism of cell death. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring robust and reliable data generation for novel compound assessment.
N-(pentyl)-4-aminobenzenesulfonamide is an N-alkylated derivative of sulfanilamide, the parent structure of sulfonamide drugs.[1] The core 4-aminobenzenesulfonamide structure is renowned for its role in inhibiting bacterial dihydropteroate synthetase, a key enzyme in the folic acid synthesis pathway.[4][5]
Scientific Rationale for Investigation:
The therapeutic utility of the sulfonamide moiety extends beyond its classic antimicrobial action. In oncology research, sulfonamide derivatives have been shown to exert antineoplastic effects through various mechanisms, including the inhibition of tumor-associated carbonic anhydrase isoforms (CA IX and XII), disruption of microtubule polymerization, and interference with DNA synthesis.[1] The addition of a pentyl group to the sulfonamide nitrogen significantly increases the compound's lipophilicity. This modification is a common strategy in drug design intended to enhance cellular uptake and improve interactions with hydrophobic binding pockets within target proteins, potentially increasing potency and efficacy.[1] Therefore, N-(pentyl)-4-aminobenzenesulfonamide represents a promising candidate for screening assays to evaluate its potential as a novel therapeutic agent.
Hypothesized Mechanisms of Action for Sulfonamide-Based Compounds
Based on its structural class, N-(pentyl)-4-aminobenzenesulfonamide may act through several established pathways targeted by other sulfonamide derivatives. The following diagram illustrates these potential molecular interactions.
Caption: Potential mechanisms of action for sulfonamide-based compounds.
Part 1: Cytotoxicity Screening using the MTT Assay
The first step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a robust, widely used colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of their viability, proliferation, and cytotoxicity.[6]
Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active cells. By dissolving the formazan crystals and measuring the absorbance of the solution, one can quantify the effect of the test compound on cell viability.[6]
A [label="1. Cell Seeding\nSeed cells in a 96-well plate\n(e.g., 1x10^5 cells/mL)"];
B [label="2. Incubation (24h)\nAllow cells to attach and resume growth"];
C [label="3. Compound Treatment\nAdd serial dilutions of\nN-(pentyl)-4-aminobenzenesulfonamide"];
D [label="4. Exposure Incubation\nIncubate for 24, 48, or 72 hours"];
E [label="5. MTT Addition\nAdd MTT solution (5 mg/mL) to each well"];
F [label="6. Formazan Formation\nIncubate for 3-4 hours at 37°C"];
G [label="7. Solubilization\nRemove medium and add DMSO to dissolve crystals"];
H [label="8. Data Acquisition\nRead absorbance at ~570 nm\nusing a microplate reader"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Caption: Experimental workflow for apoptosis detection via Annexin V and PI staining.
Detailed Protocol: Apoptosis Detection by Flow Cytometry
Materials:
Cells treated with N-(pentyl)-4-aminobenzenesulfonamide (at concentrations around the determined IC₅₀)
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and allow them to attach overnight. [8]Treat the cells with N-(pentyl)-4-aminobenzenesulfonamide at its predetermined IC₅₀ concentration for the time point that showed significant cytotoxicity (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.
Cell Harvesting:
Collect the culture medium, which contains floating (potentially apoptotic) cells.
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
Combine the floating cells from the medium with the detached adherent cells. This step is crucial to ensure all cell populations are analyzed.
[9]3. Washing: Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging between washes.
[8]4. Staining:
Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Analysis: After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze the samples immediately (within one hour) using a flow cytometer.
[8] * Instrument Setup: Ensure proper setup using unstained, Annexin V-only, and PI-only stained cells to set compensation and gates correctly.
[9]
Data Analysis and Interpretation
The flow cytometry data is typically displayed as a dot plot with four quadrants:
Lower Left (Annexin V- / PI-): Live, healthy cells.
Lower Right (Annexin V+ / PI-): Early apoptotic cells.
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
Upper Left (Annexin V- / PI+): Necrotic cells (or cells with mechanically damaged membranes).
A significant increase in the percentage of cells in the lower right and upper right quadrants in the treated sample compared to the control indicates that the compound induces apoptosis.
Table 2: Example Data Presentation for Apoptosis Assay
Treatment
% Live Cells (Q3)
% Early Apoptotic (Q4)
% Late Apoptotic/Necrotic (Q2)
% Necrotic (Q1)
Vehicle Control
Compound (IC₅₀)
| Positive Control | | | | |
References
BenchChem Technical Support Team. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8, 238. [Link]
Roy, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
Asadi, M., et al. (2015). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 14(3), 805–812. [Link]
Baunach, M., et al. (2016). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Natural Product Reports, 33(1), 118-129. [Link]
Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 40793–40812. [Link]
Lee, S. J., et al. (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 41, 127992. [Link]
Kim, S., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7900-7906. [Link]
Sharma, S., & Kumar, P. (2012). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. International Journal of Pharmaceutical and Chemical Sciences, 1(3). [Link]
Szymański, P., et al. (2007). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 64(3), 233-238. [Link]
Mai, A., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. [Link]
Patsnap Synapse. (2024). What is the mechanism of Para-Toluenesulfonamide?. [Link]
Liu, Z., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 16(8), 104921. [Link]
Application Note: Formulation and Characterization of N-(pentyl)-4-aminobenzenesulfonamide Nanocarrier Systems
Abstract This document provides a detailed guide for the formulation and characterization of drug delivery systems for N-(pentyl)-4-aminobenzenesulfonamide, a lipophilic sulfonamide derivative. Due to its predicted low a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a detailed guide for the formulation and characterization of drug delivery systems for N-(pentyl)-4-aminobenzenesulfonamide, a lipophilic sulfonamide derivative. Due to its predicted low aqueous solubility, this compound is expected to be a Biopharmaceutics Classification System (BCS) Class II or IV drug, where dissolution is the rate-limiting step for absorption and bioavailability.[1][2] This application note outlines protocols for two robust nanocarrier strategies—Solid Lipid Nanoparticles (SLNs) and Polymeric Micelles—designed to enhance the solubility, dissolution rate, and potential therapeutic efficacy of this compound. Detailed, step-by-step methodologies for preparation and characterization are provided for researchers, scientists, and drug development professionals.
Introduction: The Formulation Challenge
N-(pentyl)-4-aminobenzenesulfonamide belongs to the sulfonamide class of compounds. The parent structure, sulfanilamide, has a water solubility of approximately 7.5 g/L.[3] The addition of a five-carbon pentyl group significantly increases the molecule's lipophilicity (logP), drastically reducing its aqueous solubility. Such poor solubility is a major obstacle in pharmaceutical development, often leading to low oral bioavailability, high inter-subject variability, and suboptimal therapeutic outcomes.[4][5]
Advanced formulation strategies are therefore not just beneficial, but essential. By encapsulating the active pharmaceutical ingredient (API) in a nanocarrier, we can overcome these limitations. Nanocarriers like Solid Lipid Nanoparticles (SLNs) and polymeric micelles offer several advantages:
Enhanced Solubility: They create a hydrophobic core environment to solubilize the lipophilic drug.[6][7]
Increased Surface Area: The nanoscale particle size dramatically increases the surface area-to-volume ratio, which boosts the dissolution rate according to the Noyes-Whitney equation.[2]
Improved Stability: Encapsulation can protect the API from chemical degradation.[8]
Potential for Modified Release: The carrier matrix can be designed to control the rate of drug release.[9][10]
This guide will focus on two field-proven nanotechnologies: SLNs, which utilize a solid lipid matrix, and polymeric micelles, formed by the self-assembly of amphiphilic block copolymers.[7][11]
Pre-Formulation Assessment: Understanding the API
Before selecting a formulation strategy, a thorough physicochemical characterization of N-(pentyl)-4-aminobenzenesulfonamide is critical. This data provides the rational basis for excipient selection and process parameter optimization.
Parameter
Significance for Formulation
Typical Values for Sulfonamides
Aqueous Solubility
Determines the need for enhancement. Key for BCS classification.
Parent sulfanilamide: ~7.5 g/L at 25°C.[3] Other derivatives range from <0.1 to 5 g/L.[12]
LogP (Octanol-Water Partition Coefficient)
Measures lipophilicity. High LogP (>3) indicates poor solubility and suitability for lipid-based or polymeric core systems.
Parent sulfanilamide: -0.62.[3] The pentyl group will significantly increase this value.
pKa
The amino group on the aniline ring and the sulfonamide group are ionizable. pKa dictates the charge of the drug at different physiological pH values, affecting solubility and membrane permeability.
The amino group pKa is typically around 10.4 for sulfanilamide.[3]
Melting Point
Crucial for hot-melt formulation techniques, such as the hot homogenization method for SLNs. The processing temperature must be above the melting point of both the lipid and the drug.
SLNs are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid.[14] This creates a solid matrix that can encapsulate the drug, offering advantages in controlled release and stability.[8]
Principle of SLN Formulation via Hot High-Pressure Homogenization
This high-energy method involves dispersing a drug-loaded lipid melt in a hot aqueous surfactant solution to form a coarse pre-emulsion. This pre-emulsion is then subjected to high pressure, forcing it through a narrow gap, which shears the droplets down to the nanometer scale. Subsequent cooling solidifies the lipid droplets, forming the SLNs with the drug entrapped within the solid lipid core.[8][11]
Experimental Workflow for SLN Formulation
Caption: Workflow for SLN preparation using hot homogenization.
Detailed Protocol: SLN Preparation
Materials:
N-(pentyl)-4-aminobenzenesulfonamide (API)
Solid Lipid: Compritol® 888 ATO or Glyceryl monostearate
Surfactant: Poloxamer 188 (Pluronic® F68) or Tween® 80
Aqueous Phase: Deionized water
Equipment: High-pressure homogenizer, high-shear mixer (e.g., Ultra-Turrax), magnetic stirrer with hot plate, water bath.
Protocol:
Prepare the Lipid Phase: Accurately weigh the solid lipid (e.g., 500 mg) and the API (e.g., 50 mg). Heat the lipid approximately 5-10°C above its melting point until a clear liquid is formed. Add the API and stir until completely dissolved.
Prepare the Aqueous Phase: Prepare a 2% w/v surfactant solution in deionized water (e.g., 200 mg Poloxamer 188 in 10 mL water). Heat this solution to the same temperature as the lipid phase.
Form the Pre-emulsion: Pour the hot lipid phase into the hot aqueous phase under continuous high-shear mixing (e.g., 8,000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.
Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature. Homogenize the emulsion for 5-10 cycles at a pressure of 500-1500 bar.[10]
Cooling and Solidification: Transfer the resulting hot nanoemulsion to a vial and cool it rapidly in an ice bath while stirring gently. This rapid cooling causes the lipid to solidify, forming the SLN dispersion.
Storage: Store the final SLN dispersion at 4°C for further analysis.
Formulation Strategy 2: Polymeric Micelles
Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers, such as Pluronics® (Poloxamers), in an aqueous solution.[7] The hydrophobic blocks form the core, which serves as a reservoir for the poorly soluble drug, while the hydrophilic blocks form the outer shell, ensuring colloidal stability.[7][15]
Principle of Polymeric Micelle Formulation via Thin-Film Hydration
This method is a robust and widely used technique for passively loading hydrophobic drugs into polymeric micelles.[16] The drug and the amphiphilic polymer are first co-dissolved in a suitable organic solvent. The solvent is then evaporated under reduced pressure, leaving a thin, uniform film on the wall of a round-bottom flask. Hydration of this film with an aqueous medium, followed by gentle agitation, causes the polymers to self-assemble into micelles, entrapping the drug within their hydrophobic cores.[16]
Experimental Workflow for Polymeric Micelle Formulation
Caption: Workflow for polymeric micelle preparation via thin-film hydration.
Dissolution: In a round-bottom flask, dissolve the API (e.g., 10 mg) and Pluronic® F127 (e.g., 100 mg) in a minimal amount of a suitable organic solvent (e.g., 5 mL of methanol).
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent at a controlled temperature (e.g., 40°C) under vacuum until a thin, transparent film is formed on the inner surface of the flask. Place the flask in a vacuum oven overnight to remove any residual solvent.
Hydration: Add a pre-determined volume of aqueous phase (e.g., 10 mL of PBS, pH 7.4) to the flask.
Micelle Formation: Gently agitate the flask in a bath sonicator or on a shaker at room temperature for 30-60 minutes, or until the film is completely hydrated and the solution is clear. This indicates the formation of drug-loaded micelles.
Purification: To remove any non-encapsulated, precipitated drug, filter the micellar solution through a 0.22 µm syringe filter.
Storage: Store the final micellar solution at 4°C for subsequent analysis.
Characterization and Quality Control Protocols
Once formulated, the nanocarrier systems must be rigorously characterized to ensure they meet the required quality attributes. In-vitro release studies are crucial for assessing the performance of the formulation.[17][18]
Protocol: Particle Size and Zeta Potential Analysis
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) of the nanoparticles.[19] The PDI indicates the breadth of the size distribution. Laser Doppler Electrophoresis is used to measure the Zeta Potential, which is an indicator of the surface charge and predicts the colloidal stability of the dispersion.[20][21] Nanoparticles with a zeta potential outside the range of -30 to +30 mV are generally considered stable.[20][21]
Procedure:
Dilute a small aliquot of the nanoparticle dispersion (SLN or micelle) with deionized water to achieve an appropriate scattering intensity (typically a count rate between 100-500 kcps).
Transfer the diluted sample to a disposable cuvette.
Place the cuvette in the DLS instrument (e.g., Zetasizer Nano ZS).
Equilibrate the sample at 25°C for 2 minutes.
Perform the measurement in triplicate to determine the Z-average diameter, PDI, and Zeta Potential.
Protocol: Encapsulation Efficiency (EE) and Drug Loading (DL)
Principle: EE% represents the percentage of the initial drug that is successfully entrapped within the nanocarriers. DL% is the weight percentage of the drug relative to the total weight of the nanocarrier. This is determined by separating the unencapsulated "free" drug from the nanoparticles and quantifying both.
Procedure:
Separation: Centrifuge an aliquot of the nanoparticle dispersion using a centrifugal filter device (e.g., Amicon® Ultra, with a molecular weight cut-off appropriate to retain the nanoparticles). The filtrate will contain the free, unencapsulated drug.
Quantification:
Measure the concentration of the free drug in the filtrate using a validated analytical method (e.g., UV-Vis Spectrophotometry or HPLC).
To determine the total drug amount, disrupt a known volume of the original (un-centrifuged) dispersion with a suitable solvent (e.g., methanol) to release the encapsulated drug, and then measure the total drug concentration.
Calculation:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
(Note: Weight of nanoparticles = Total weight of lipid/polymer + weight of encapsulated drug)
Protocol: In Vitro Drug Release Study
Principle: The dialysis bag diffusion method is a common and effective technique for studying the in vitro release of drugs from nanoparticles.[24][25] The nanoparticle dispersion is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the larger nanoparticles. This bag is submerged in a release medium, and the amount of drug that diffuses into the medium is measured over time.
Procedure:
Preparation: Hydrate a dialysis membrane (e.g., MWCO 12-14 kDa) in the release medium for at least 30 minutes.
Assembly: Pipette a known volume (e.g., 2 mL) of the drug-loaded nanocarrier dispersion into the dialysis bag and securely seal both ends.
Release: Submerge the sealed bag in a vessel containing a larger volume of release medium (e.g., 100 mL of PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions). Place the vessel in a shaking water bath maintained at 37°C.
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
Analysis: Analyze the drug concentration in the collected samples using a validated UV-Vis or HPLC method.
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the release profile.
Conclusion
The successful formulation of poorly soluble compounds like N-(pentyl)-4-aminobenzenesulfonamide is contingent on the rational application of advanced drug delivery technologies. The Solid Lipid Nanoparticle and Polymeric Micelle systems detailed in this guide represent two powerful and adaptable platforms for enhancing solubility and controlling drug release. The provided protocols offer a robust starting point for formulation development and characterization, enabling researchers to overcome the biopharmaceutical challenges associated with BCS Class II and IV compounds and advance their development towards clinical application.
References
Vertex AI Search. (n.d.). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC. Retrieved March 24, 2026.
Vertex AI Search. (n.d.). A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. Retrieved March 24, 2026.
Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved March 24, 2026.
Benchchem. (n.d.). Application Notes and Protocols for the Formulation of Stable Decaglycerol Nanoemulsions for Hydrophobic Drugs. Retrieved March 24, 2026.
Vertex AI Search. (n.d.). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC. Retrieved March 24, 2026.
ER Publications. (2025, November 15). Advances in Solubility Enhancement Strategies for BCS Class II Drugs: A Comprehensive Review. Retrieved March 24, 2026.
Dissolution Technologies. (2021, November 30). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Retrieved March 24, 2026.
TANZ JOURNAL. (n.d.). advanced approaches to improve solubility of bcs class ii drugs. Retrieved March 24, 2026.
Vertex AI Search. (2025, January 30). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Retrieved March 24, 2026.
Vertex AI Search. (2020, June 5). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Retrieved March 24, 2026.
Park, K. (n.d.). Solid lipid nanoparticles (SLN) for controlled drug delivery ± a review of the state of the art. Retrieved March 24, 2026.
Journal of Drug Delivery and Therapeutics. (2022, January 15). Preparation, evaluation and optimization of solid lipid nanoparticles composed of pantoprazole. Retrieved March 24, 2026.
Vertex AI Search. (2014, May 7). Formulation of Poorly Soluble Drugs: A Modern Simulation-Based Approach. Retrieved March 24, 2026.
Vertex AI Search. (2025, January 23). Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs. Retrieved March 24, 2026.
Vertex AI Search. (n.d.). Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC. Retrieved March 24, 2026.
MDPI. (2021, March 24). Mixed Pluronic—Cremophor Polymeric Micelles as Nanocarriers for Poorly Soluble Antibiotics—The Influence on the Antibacterial Activity. Retrieved March 24, 2026.
Vertex AI Search. (2018, August 30). Advanced Lipid-Based Drug Delivery Systems: Solid Lipid Nanoparticles & Nanostructured Lipid Carriers. Retrieved March 24, 2026.
Austra & Lian. (2021, October 31). Formulation and Characterization of Biodegradable Nanoparticles for Drug Delivery | American Journal of Pharmaceutics. Retrieved March 24, 2026.
PubMed. (n.d.). Solid lipid nanoparticles (SLN) for controlled drug delivery--drug release and release mechanism. Retrieved March 24, 2026.
ResearchGate. (n.d.).
ResearchGate. (2025, August 6). Preparation and characterization of polymeric micelles for solubilization of poorly soluble anticancer drugs | Request PDF. Retrieved March 24, 2026.
Preprints.org. (2026, January 13). Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. Retrieved March 24, 2026.
Crimson Publishers. (2024, February 8).
ijsret. (n.d.).
MIT News. (2021, June 7). New drug-formulation method may lead to smaller pills. Retrieved March 24, 2026.
Benchchem. (n.d.). In-depth Technical Guide: Physicochemical and Biological Profile of Sulfanilamide, a Representative Sulfonamide. Retrieved March 24, 2026.
Vertex AI Search. (n.d.). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC. Retrieved March 24, 2026.
NIH. (n.d.). Physicochemical characterization of drug nanocarriers - PMC. Retrieved March 24, 2026.
AZoM. (2018, February 6).
IJN. (2017, April 3). Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characte. Retrieved March 24, 2026.
ResearchGate. (n.d.). Powder form and stability of Pluronic mixed micelle dispersions for drug delivery applications | Request PDF. Retrieved March 24, 2026.
ResearchGate. (n.d.).
ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics. Retrieved March 24, 2026.
ResearchGate. (2025, August 6). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. Retrieved March 24, 2026.
Application Note: Synthesis and Evaluation of N-(pentyl)-4-aminobenzenesulfonamide and Its Analogues
Introduction & Scientific Rationale The sulfonamide pharmacophore is a cornerstone in medicinal chemistry, widely recognized for its diverse therapeutic applications, ranging from antimicrobial agents to potent Carbonic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The sulfonamide pharmacophore is a cornerstone in medicinal chemistry, widely recognized for its diverse therapeutic applications, ranging from antimicrobial agents to potent Carbonic Anhydrase Inhibitors (CAIs) . Among these, N-alkyl-4-aminobenzenesulfonamides represent a critical class of active pharmaceutical ingredients (APIs).
Specifically, N-(pentyl)-4-aminobenzenesulfonamide (CAS: 58556-64-2) incorporates a five-carbon aliphatic chain that significantly modulates the molecule's lipophilicity. This structural modification enhances membrane permeability and optimizes van der Waals interactions within the hydrophobic binding pockets of target metalloenzymes, preventing the non-specific inhibition often seen with unmodified sulfanilamides .
This application note provides a comprehensive, self-validating protocol for the synthesis of N-(pentyl)-4-aminobenzenesulfonamide, detailing the mechanistic causality behind each experimental condition.
Mechanistic Pathway & Synthetic Strategy
The synthesis of N-alkyl sulfonamides typically relies on the condensation of sulfonyl chlorides with primary amines . To prevent the para-amino group from undergoing self-polymerization or competing nucleophilic attack, the synthesis utilizes 4-acetamidobenzenesulfonyl chloride (ASC) as the starting material.
The workflow is a robust two-step sequence:
Sulfonylation: ASC is reacted with n-pentylamine in the presence of an acid scavenger (e.g., triethylamine) to form the protected intermediate.
Deprotection: The N-acetyl group is selectively cleaved via acidic hydrolysis to yield the free primary amine.
Synthetic workflow for N-(pentyl)-4-aminobenzenesulfonamide via sulfonylation and deprotection.
Equipment: Round-bottom flasks, magnetic stirrer, ice bath, reflux condenser, rotary evaporator, TLC plates (Silica gel 60 F254).
Step 1: Synthesis of N-(pentyl)-4-acetamidobenzenesulfonamide
Preparation: Dissolve 10.0 mmol of ASC in 20 mL of anhydrous DCM in a 100 mL round-bottom flask.
Base Addition: Add 12.0 mmol of TEA to the solution.
Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during sulfonylation, preventing the protonation of n-pentylamine which would otherwise render it non-nucleophilic and halt the reaction.
Temperature Control: Cool the flask to 0 °C using an ice bath.
Causality: The reaction between a sulfonyl chloride and an amine is highly exothermic. Maintaining 0 °C prevents the thermal degradation of ASC and minimizes the formation of disulfonylated side products.
Amine Addition: Add 10.5 mmol of n-pentylamine dropwise over 15 minutes. Remove the ice bath and stir at room temperature for 4 hours.
Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine/TEA) and brine. Dry over anhydrous
Na2SO4
, filter, and concentrate via rotary evaporation.
Step 2: Acidic Deprotection
Hydrolysis: Suspend the crude intermediate from Step 1 in 25 mL of ethanol and add 15 mL of 2M HCl. Attach a reflux condenser and heat to reflux (approx. 80 °C) for 2 hours.
Causality: The acetyl amide bond is susceptible to acidic cleavage under thermal stress, whereas the sulfonamide linkage is highly stable under these exact conditions. This thermodynamic difference allows for the selective deprotection of the para-amino group without destroying the core scaffold.
Neutralization & Precipitation: Cool the reaction mixture to room temperature. Slowly add 1M NaOH dropwise until the pH reaches 7.5–8.0.
Causality: The acidic hydrolysis leaves the product as a soluble anilinium hydrochloride salt. Neutralizing the solution converts it back to the neutral free amine, which is insoluble in the aqueous/ethanolic mixture, driving its precipitation.
Isolation: Filter the resulting white precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield pure N-(pentyl)-4-aminobenzenesulfonamide.
In-Process Validation (Self-Validating System)
TLC Analysis: Monitor Step 1 using Hexane:Ethyl Acetate (1:1). The intermediate will show a lower
Rf
value than ASC due to increased hydrogen-bonding capacity.
1H-NMR (DMSO-d6): Validate the completion of Step 2 by observing the disappearance of the sharp acetyl methyl singlet (~2.0 ppm) and the emergence of a broad singlet integrating for two protons (~5.8 ppm), corresponding to the newly liberated primary amine.
Biological Mechanism of Action: Carbonic Anhydrase Inhibition
N-alkylated sulfanilamides exert their primary biological effect by inhibiting Carbonic Anhydrase (CA), a ubiquitous metalloenzyme responsible for the rapid hydration of carbon dioxide into bicarbonate and protons. The deprotonated sulfonamide nitrogen coordinates directly with the active-site Zinc ion (
Zn2+
), displacing the catalytic water molecule and halting enzyme function .
Mechanism of action: Sulfonamide binding to the Carbonic Anhydrase zinc active site.
Analogues and Structure-Activity Relationship (SAR)
Modifying the length of the N-alkyl chain directly impacts the steric footprint and lipophilicity of the molecule. Shorter chains lack the necessary van der Waals contacts, while chains longer than pentyl often introduce steric clashes within the binding pocket, leading to a drop in relative activity .
Compound
N-Substituent
Relative Activity (%)
Key Conformational Feature
1
Methyl (-CH₃)
25
Limited flexibility, small steric footprint
2
Ethyl (-C₂H₅)
45
Increased van der Waals contacts possible
3
Propyl (-C₃H₇)
65
Optimal linear extension begins
4
Butyl (-C₄H₉)
85
High hydrophobic pocket occupation
5
Pentyl (-C₅H₁₁)
95
Peak lipophilic interaction with active site
6
Hexyl (-C₆H₁₃)
70
Steric clash reduces optimal binding geometry
Data adapted from illustrative SAR trends of N-Alkyl-4-aminobenzenesulfonamide analogs .
References
[1] Molaid. N-(pentyl)-4-aminobenzenesulfonamide - CAS 58556-64-2. Molaid Chemical Database. URL:[Link]
[2] Swenson ER, et al. Quaternary Ammonium Sulfanilamide: A Membrane-Impermeant Carbonic Anhydrase Inhibitor. PubMed (National Institutes of Health). URL:[Link]
[3] Angeli A, et al. New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Pharmaceuticals (MDPI). 2021; 14(8):828. URL:[Link]
[4] Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. PubMed (National Institutes of Health). URL:[Link]
[5] Highly Efficient One-Pot Synthesis of N-Alkyl Sulfonamides from Alcohols Using N-(p-Toluenesulfonyl) Imidazole (Tsim). Synthetic Communications (Taylor & Francis). 2014. URL:[Link]
Technical Support Center: Solubility Optimization for N-(pentyl)-4-aminobenzenesulfonamide
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists working with N-(pentyl)-4-aminobenzenesulfonamide .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists working with N-(pentyl)-4-aminobenzenesulfonamide .
As a sulfonamide derivative, this compound serves as a critical building block in structure-activity relationship (SAR) studies and enzyme inhibition assays. However, the incorporation of the flexible pentyl group at the N-position—while excellent for target binding and modulating pharmacokinetics—significantly increases the compound's lipophilicity and crystal lattice energy, resulting in poor aqueous solubility[1].
Below, you will find a causality-driven troubleshooting guide, validated experimental protocols, and a quantitative matrix to help you overcome these physicochemical barriers.
Formulation Decision Matrix
Decision matrix for selecting the optimal solubility enhancement strategy based on application.
Troubleshooting & FAQs
Q1: Why does N-(pentyl)-4-aminobenzenesulfonamide precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)?The Causality: The compound is amphoteric but predominantly unionized at physiological pH. When the DMSO concentration drops below the solubilization threshold (typically <5% in assay media), the hydrophobic effect drives the lipophilic pentyl chains to aggregate. Simultaneously, the aniline group and sulfonamide oxygens form strong intermolecular hydrogen bonds, rapidly nucleating crystals.
Q2: Can I use pH adjustment to create a stable, cosolvent-free aqueous stock solution?The Causality: Yes, but only at extreme pH values. The 4-amino group is weakly basic (pKa ~2.5), and the sulfonamide nitrogen is weakly acidic (pKa ~10.5). To achieve a solubility >10 mg/mL, you must formulate at pH < 2.0 (protonating the amine to form a hydrochloride salt) or pH > 11.0 (deprotonating the sulfonamide to form a sodium salt).
Note: If your downstream assay requires pH 7.4, diluting these extreme-pH stocks will cause rapid precipitation unless a secondary solubilizer (like a surfactant) is present.
Q3: What is the most effective formulation for in vivo oral dosing in murine models without using toxic cosolvents?The Causality: Amorphous Solid Dispersions (ASDs). Sulfonamides historically suffer from high crystal lattice energies. By dispersing the drug in a hydrophilic polymer matrix (like PVP or PEG), you trap the compound in its amorphous state, removing the lattice energy barrier to dissolution. This concept was originally pioneered by Sekiguchi and Obi in the 1960s specifically to solve the bioavailability issues of sulfonamide drugs[2].
Q4: How do I keep the compound soluble in cell culture media without exceeding 0.1% DMSO?The Causality: Use cyclodextrin complexation. The hydrophobic pentyl tail is ideally sized to insert into the hydrophobic cavity of 2-Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD). This host-guest interaction shields the lipophilic region from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility[3].
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not skip the validation steps, as they are critical for ensuring reproducible downstream data.
This method relies on thermodynamic equilibrium to force the pentyl chain into the cyclodextrin cavity.
Preparation: Prepare a 20% (w/v) HP-
β
-CD solution in standard deionized water or PBS.
Saturation: Add an excess of N-(pentyl)-4-aminobenzenesulfonamide powder (e.g., 20 mg/mL) to the cyclodextrin solution. The solution should appear cloudy.
Equilibration: Seal the vial and agitate on an orbital shaker at 37°C for 48 hours. Causality: Complexation is an endothermic equilibrium process; 48 hours ensures maximum host-guest integration.
Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the uncomplexed, undissolved drug.
Filtration: Carefully draw off the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove sub-micron nucleates.
Self-Validation Step: Do not assume 100% encapsulation. Dilute an aliquot of the filtrate and quantify the exact concentration of the dissolved complex using RP-HPLC against a known standard curve. Use this quantified concentration to calculate your assay dilutions.
Protocol B: Amorphous Solid Dispersion via Solvent Evaporation (For In Vivo Dosing)
This method destroys the crystalline lattice of the sulfonamide, trapping it in a high-energy, highly soluble amorphous state.
Dissolution: Dissolve N-(pentyl)-4-aminobenzenesulfonamide and Polyvinylpyrrolidone (PVP K30) in a 1:4 weight ratio in absolute ethanol.
Homogenization: Sonicate the mixture until the solution is completely optically clear. Causality: Optical clarity confirms molecular-level mixing, which is required to prevent phase separation during drying.
Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C. Rapid evaporation prevents the drug molecules from re-ordering into a crystal lattice.
Desiccation: Dry the resulting polymeric film in a vacuum desiccator for 24 hours to remove all residual ethanol.
Milling: Pulverize the solid film using a mortar and pestle, then pass the powder through a 60-mesh sieve to ensure uniform particle size.
Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) on the final powder. The complete absence of sharp diffraction peaks (replaced by a broad "halo") confirms the successful conversion to the amorphous state. If peaks remain, increase the PVP ratio to 1:6.
Quantitative Data Summary
The table below summarizes the expected performance of various solubility enhancement strategies relative to the unformulated free base in water.
National Center for Biotechnology Information (PMC). Drug Solubility: Importance and Enhancement Techniques.
National Center for Biotechnology Information (PMC). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
Troubleshooting low yield in N-(pentyl)-4-aminobenzenesulfonamide synthesis
Welcome to the Technical Support Center for sulfonamide synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the synthesis of N-(p...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for sulfonamide synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the synthesis of N-(pentyl)-4-aminobenzenesulfonamide .
The standard synthetic route for this molecule involves a two-stage process: the condensation of N-acetylsulfanilyl chloride with pentylamine, followed by the hydrolytic cleavage of the N-acetyl protecting group[1]. While conceptually straightforward, researchers frequently encounter severe yield drops due to moisture contamination, incomplete deprotection, and amphoteric product loss.
Diagnostic Matrix: Quantitative Troubleshooting
Before altering your protocol, use this diagnostic matrix to match your analytical observations with the correct root cause.
Symptom / Observation
Analytical Signature (LC-MS / TLC)
Root Cause
Corrective Action
Low mass recovery (<30%)
Target mass found in aqueous waste phase
Amphoteric loss (pH < 3 or > 10)
Adjust workup pH strictly to 6.5–7.0 before extraction[2].
Unreactive starting material
M - Cl + OH (Formation of Sulfonic acid)
Sulfonyl chloride hydrolysis
Oven-dry glassware; use fresh, anhydrous reagent[3].
Intermediate persists
M + 42 Da (Acetyl group still present)
Incomplete alkaline hydrolysis
Increase reflux time to 2–4 hours; verify base concentration.
The Causality: N-acetylsulfanilyl chloride is a highly electrophilic species. While pentylamine is a strong nucleophile, water is highly mobile and ubiquitous. If trace moisture is present in your solvent or glassware, water acts as a competing nucleophile, irreversibly hydrolyzing the sulfonyl chloride into 4-acetamidobenzenesulfonic acid[3]. This byproduct is completely unreactive toward amines, permanently capping your maximum theoretical yield.
Issue B: Amphoteric Workup Dynamics (The pH Trap)
The Causality: The final molecule, N-(pentyl)-4-aminobenzenesulfonamide, is amphoteric. It contains a basic aniline moiety (pKa ~2.5) and a weakly acidic sulfonamide proton (pKa ~10).
If your workup is too acidic (pH < 3), the aniline nitrogen protonates, forming a highly water-soluble ammonium salt.
If your workup is too basic (pH > 10), the sulfonamide nitrogen deprotonates, forming a water-soluble sodium salt.
In both scenarios, the product remains trapped in the aqueous phase during liquid-liquid extraction. Yields are only maximized when the solution is neutralized to its isoelectric point (pH 6.5–7.0), forcing the molecule into its neutral, organic-soluble state[2].
Issue C: Kinetically Stable Protecting Groups
The Causality: The acetyl group on the starting material is an amide. Amide bonds are kinetically highly stable due to resonance stabilization. Mild basic washes during extraction will not cleave it. Rigorous, continuous heating under strong alkaline or acidic conditions is an absolute requirement to break this bond and yield the free amine[1].
Synthesis Workflow & Critical Nodes
Workflow and critical troubleshooting nodes in N-(pentyl)-4-aminobenzenesulfonamide synthesis.
Self-Validating Experimental Protocol
Step 1: Anhydrous Condensation
Flame-dry a round-bottom flask and flush with inert gas (N₂ or Argon).
Dissolve 1.0 equivalent of freshly opened N-acetylsulfanilyl chloride in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
Cool the solution to 0 °C using an ice bath to control the exothermic reaction.
Add 1.5 equivalents of anhydrous pyridine (acid scavenger), followed by the dropwise addition of 1.2 equivalents of pentylamine.
Allow the reaction to warm to room temperature and stir for 2–4 hours.
Validation Check: Run TLC (Eluent: 50% EtOAc/Hexane). The starting material spot should completely disappear, replaced by a more polar intermediate spot.
Step 2: Hydrolytic Deprotection
Evaporate the DCM under reduced pressure.
Suspend the crude intermediate in a 10% (w/v) aqueous sodium hydroxide (NaOH) solution[1].
Attach a reflux condenser and heat the mixture to 90 °C for 2 hours[2].
Validation Check: Take a 10 µL aliquot, neutralize it, and run LC-MS. Ensure the M+42 peak (acetylated) has fully shifted to the target mass.
Step 3: Isoelectric Isolation
Cool the reaction mixture to 20 °C.
Place a calibrated pH probe directly into the stirring solution.
Slowly add 30% hydrochloric acid (HCl) dropwise until the pH reaches exactly 6.5–6.8[2].
At this isoelectric point, the product will precipitate as a solid. Concentrate the total volume by 20% under vacuum to force further precipitation[2].
Filter the solid, wash with ice-cold water, and dry under a vacuum.
Frequently Asked Questions (FAQs)
Q: Why can't I just use 4-aminobenzenesulfonyl chloride and skip the deprotection step entirely?A: Unprotected 4-aminobenzenesulfonyl chloride is inherently unstable. The free amine of one molecule will nucleophilically attack the highly reactive sulfonyl chloride of another molecule, leading to rapid self-polymerization. The N-acetyl group is intentionally used to temporarily mask the amine's nucleophilicity until the sulfonamide bond is safely formed[4].
Q: My final product is colored (yellow/brown) instead of white. How do I fix this?A: Free anilines are highly susceptible to air oxidation, forming colored azo or quinone-like byproducts. To remove these, dissolve your crude product in a minimal amount of hot solvent (e.g., ethanol), add a small amount of activated charcoal, boil for 5 minutes, and perform a hot filtration[5].
Q: I am scaling up the reaction, and the yield dropped significantly. Why?A: Scale-up often exacerbates exotherms. If the condensation step gets too hot, side reactions (like bis-alkylation) increase. Ensure rigorous temperature control (0 °C) during the amine addition, or consider transitioning to continuous flow technology, which offers superior heat dissipation for highly reactive intermediates.
References
Benchchem. Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. Retrieved from 3
Kirk-Othmer Encyclopedia of Chemical Technology. Antibacterial Agents, Sulfonamides. Retrieved from 1
Scribd. Synthesis of Sulfanilamide and Derivatives. Retrieved from4
Google Patents (CN103483230B). The preparation method of p-aminobenzenesulfonamide. Retrieved from 2
Benchchem. Byproduct identification and removal in sulfonamide synthesis. Retrieved from 5
A Comparative Guide to the Antibacterial Efficacy of N-(pentyl)-4-aminobenzenesulfonamide vs. Sulfanilamide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the antibacterial efficacy of the parent sulfonamide, sulfanilamide, and its N-su...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the antibacterial efficacy of the parent sulfonamide, sulfanilamide, and its N-substituted derivative, N-(pentyl)-4-aminobenzenesulfonamide. By synthesizing foundational principles with actionable experimental protocols, this document serves as a critical resource for professionals engaged in antimicrobial research and development.
Introduction: The Sulfonamide Scaffold in Antibacterial Research
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and represent a cornerstone in the history of chemotherapy.[1][2] Their discovery revolutionized the treatment of bacterial infections.[1][3] The parent compound, sulfanilamide (4-aminobenzenesulfonamide), laid the groundwork for a vast library of derivatives.[3]
N-(pentyl)-4-aminobenzenesulfonamide is one such derivative, representing a targeted modification to the core sulfanilamide structure. This modification—the addition of a pentyl group to the sulfonamide nitrogen—is a deliberate strategy in medicinal chemistry aimed at altering the compound's physicochemical properties and, consequently, its biological activity. This guide will dissect the known efficacy of sulfanilamide and provide a scientifically grounded projection for its N-pentyl derivative, supported by detailed experimental methodologies for empirical validation.
Mechanism of Action: Competitive Inhibition of Folate Synthesis
The antibacterial action of sulfonamides is a classic example of antimetabolite activity. These drugs are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[1]
Bacteria rely on the enzyme dihydropteroate synthase (DHPS) to incorporate PABA into dihydrofolic acid, a critical step in the folate pathway.[2] Folic acid is vital for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. By mimicking PABA, sulfonamides act as competitive inhibitors of the DHPS enzyme.[1][2] This inhibition halts the production of folic acid, leading to a bacteriostatic effect—arresting bacterial growth and replication.[1] This mechanism is selectively toxic to bacteria because humans and other mammals do not synthesize their own folic acid; they acquire it from their diet.[1]
Caption: Competitive inhibition of Dihydropteroate Synthase by sulfonamides.
Structure-Activity Relationship (SAR) and Efficacy Comparison
The antibacterial potency and pharmacokinetic profile of sulfonamides are heavily influenced by substitutions on the sulfonamide nitrogen (N1 position).
Sulfanilamide: As the parent molecule, it possesses a free, unsubstituted sulfonamide group (-SO₂NH₂). Its activity is well-established, though its clinical use is now limited due to the development of more potent and safer derivatives.[2][3]
N-(pentyl)-4-aminobenzenesulfonamide: This compound features a five-carbon alkyl chain (pentyl group) at the N1 position. This substitution is expected to significantly increase the molecule's lipophilicity (hydrophobicity).
Expected Impact of N-pentyl Substitution:
Lipophilicity and Permeability: The increased lipophilicity conferred by the pentyl group may enhance the molecule's ability to penetrate the bacterial cell membrane, potentially leading to higher intracellular concentrations and increased potency.
Enzyme Binding: The interaction with the DHPS enzyme pocket could be altered. While increased hydrophobicity can sometimes improve binding, excessive chain length can also introduce steric hindrance, potentially reducing activity. Studies on aromatic disulfonamides have shown that antimicrobial activity can decrease as the length of a linking carbon chain increases.[4]
Physicochemical Properties: The substitution will lower the compound's pKa compared to sulfanilamide, affecting its degree of ionization at physiological pH. The degree of ionization is a dominant factor in the antimicrobial activity of sulfonamides.[5]
Comparative Efficacy Data
The following table summarizes known MIC values for the parent compound, sulfanilamide, against common bacterial strains. The entry for N-(pentyl)-4-aminobenzenesulfonamide is included to highlight the need for experimental determination.
Note: MIC values for sulfanilamide can vary widely depending on the specific strain, resistance mechanisms, and testing conditions.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To empirically determine and compare the antibacterial efficacy of these two compounds, the broth microdilution method is a standardized and reliable approach. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Principle
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] Serial dilutions of the test compounds are inoculated with a standardized bacterial suspension in a 96-well microtiter plate.
Materials and Reagents
N-(pentyl)-4-aminobenzenesulfonamide and Sulfanilamide powders
Cation-Adjusted Mueller-Hinton Broth (CAMHB), low in sulfonamide inhibitors (thymidine/thymine)
96-well sterile microtiter plates
Selected bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
Sterile saline (0.85%) or Tryptic Soy Broth (TSB)
Spectrophotometer or McFarland turbidity standards (0.5 standard)
Incubator (35-37°C)
Step-by-Step Methodology
Preparation of Stock Solutions:
a. Accurately weigh the sulfonamide powders.
b. Dissolve each compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10,240 µg/mL).
c. Perform subsequent serial dilutions in sterile CAMHB to create working stock solutions.
Inoculum Preparation:
a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
b. Transfer colonies to a tube with sterile saline or TSB.
c. Vortex gently to create a uniform suspension.
d. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
e. Within 15 minutes, dilute this adjusted suspension 1:150 in CAMHB to achieve a final working inoculum of approximately 1 x 10⁶ CFU/mL.
Plate Preparation (Broth Microdilution):
a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
b. Add 100 µL of the highest concentration working stock solution of the test compound to the first well of a row.
c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row to the tenth well. Discard the final 100 µL from the tenth well. This creates a concentration gradient (e.g., from 512 µg/mL down to 1 µg/mL).
d. The eleventh well serves as the growth control (no drug), and the twelfth well serves as the sterility control (no bacteria).
Inoculation and Incubation:
a. Add 10 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to each well from 1 to 11. This results in a final inoculum concentration of ~5 x 10⁴ CFU/mL in a final volume of 110 µL. Do not inoculate the sterility control well.
b. Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
Reading and Interpretation:
a. After incubation, check the sterility control (should be clear) and growth control (should be turbid) wells for validity.
b. Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Caption: Standardized workflow for Minimum Inhibitory Concentration (MIC) testing.
Conclusion and Future Perspectives
This guide establishes the foundational knowledge and practical framework for comparing the antibacterial efficacy of sulfanilamide and its N-pentyl derivative. While sulfanilamide's mechanism of action as a PABA antagonist is well-understood, the precise impact of the N-pentyl substitution on N-(pentyl)-4-aminobenzenesulfonamide's efficacy remains to be empirically determined.[1] The addition of the lipophilic pentyl group is a rational medicinal chemistry approach to enhance membrane permeability and modify enzyme binding, but its net effect on antibacterial potency requires rigorous experimental validation as outlined in the provided MIC protocol.[4]
Future research should focus on conducting direct, side-by-side MIC testing of these compounds against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria. Such studies will elucidate the structure-activity relationship and determine if N-(pentyl)-4-aminobenzenesulfonamide offers a therapeutic advantage over the parent compound, contributing valuable data to the ongoing effort to combat bacterial infections and overcome antimicrobial resistance.
References
Title: Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides
Source: PubMed
URL: [Link]
Title: Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)
Source: Journal of In-vitro In-vivo In-silico Journal
URL: [Link]
Title: Synthesis, Characterization, Thermal and Antimicrobial studies of N-substituted Sulfanilamide derivatives
Source: ResearchGate
URL: [Link]
Title: Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides
Source: Taylor & Francis Online
URL: [Link]
Title: Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus
Source: Annals of Clinical Microbiology and Antimicrobials
URL: [Link]
Title: MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage).
Source: ResearchGate
URL: [Link]
Title: Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes
Source: ACS Omega
URL: [Link]
Title: Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships
Source: Adichunchanagiri University
URL: [Link]
Title: Design and Synthesis of Sulfanilamide Aminophosphonates as Novel Antibacterial Agents towards Escherichia coli
Source: ResearchGate
URL: [Link]
Title: Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes
Source: Semantic Scholar
URL: [Link]
Title: Synthesis and Biological Activity of New Sulfonamide Derivatives
Source: International Journal of Drug Delivery Technology
URL: [Link]
Title: relA Inactivation Converts Sulfonamides Into Bactericidal Compounds
Source: Frontiers in Microbiology
URL: [Link]
Title: Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus
Source: PubMed
URL: [Link]
Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS
Source: PubMed
URL: [Link]
Title: Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus
Source: Future Medicinal Chemistry
URL: [Link]
Title: Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus
Source: ResearchGate
URL: [Link]
Title: Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model
Source: Antimicrobial Agents and Chemotherapy
URL: [Link]
Title: Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes
Source: MDPI
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Title: Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds
Source: Scientific Reports
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Title: Relationship between K/Km and the MIC of sulfanilamide
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Title: Sulfanilamide
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A Comprehensive Guide to the Validation of an HPLC Method for N-(pentyl)-4-aminobenzenesulfonamide Analysis in Accordance with ICH Guidelines
In the landscape of pharmaceutical development, the bedrock of a reliable product is the analytical methodology that underpins its quality control. For a novel sulfonamide compound like N-(pentyl)-4-aminobenzenesulfonami...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the bedrock of a reliable product is the analytical methodology that underpins its quality control. For a novel sulfonamide compound like N-(pentyl)-4-aminobenzenesulfonamide, establishing a robust and validated analytical method is not merely a regulatory formality; it is a scientific imperative. This guide provides an in-depth, experience-driven comparison of a developed High-Performance Liquid Chromatography (HPLC) method against the rigorous validation criteria set forth by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1)[1][2][3]. Our objective is to not only present the data but to illuminate the scientific rationale behind each validation parameter, offering a clear and practical framework for researchers, scientists, and drug development professionals.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications[2][4]. This guide will walk you through the essential validation parameters, from specificity and linearity to accuracy, precision, and robustness, using a hypothetical, yet scientifically plausible, HPLC method for N-(pentyl)-4-aminobenzenesulfonamide as our case study.
The Analytical Challenge: Quantifying N-(pentyl)-4-aminobenzenesulfonamide
N-(pentyl)-4-aminobenzenesulfonamide is an emerging compound within the sulfonamide class of molecules, which are known for their therapeutic potential[5]. Accurate quantification of this active pharmaceutical ingredient (API) and its potential impurities is critical for ensuring product quality and patient safety. For this purpose, a reversed-phase HPLC (RP-HPLC) method with UV detection has been developed. The performance of this method will be rigorously tested against the benchmarks outlined in the ICH Q2(R1) guidelines[1][2][3].
The Subject of Our Validation: A Proposed HPLC Method
Before delving into the validation parameters, let's establish the baseline analytical method that we will be scrutinizing.
Parameter
Condition
Instrument
HPLC with UV-Vis Detector
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase
Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
265 nm
Injection Volume
10 µL
Standard Concentration
100 µg/mL
This method serves as our "product," and the subsequent sections will provide a comparative analysis of its performance.
Specificity: The Cornerstone of Analytical Method Validation
Expertise & Experience: Specificity is arguably the most critical validation parameter. It is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[2][6]. Without a high degree of specificity, all other validation parameters are rendered meaningless. A common pitfall is to assume that a single, sharp peak for the main analyte is sufficient proof of specificity. However, co-eluting impurities can easily be masked. Therefore, a comprehensive specificity evaluation, including forced degradation studies, is non-negotiable.
Experimental Protocol for Specificity
Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.
Placebo Analysis: Prepare a placebo formulation (containing all excipients but no API) and inject it to assess for any interference from the formulation matrix.
Impurity Spiking: If known impurities are available, spike them into a solution of the API to demonstrate that they are well-resolved from the main peak.
Forced Degradation Studies: Subject the API to various stress conditions to intentionally generate degradation products. This is a critical step to demonstrate the stability-indicating nature of the method[7][8][9].
Forced Degradation Protocol
Acid Hydrolysis: Reflux the API in 0.1 N HCl at 80°C for 4 hours.
Base Hydrolysis: Reflux the API in 0.1 N NaOH at 80°C for 4 hours.
Oxidative Degradation: Treat the API with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid API to 105°C for 48 hours.
Photolytic Degradation: Expose the API solution to UV light (254 nm) for 24 hours.
Data Presentation: Forced Degradation of N-(pentyl)-4-aminobenzenesulfonamide
Stress Condition
% Degradation
Observations
Acid Hydrolysis (0.1 N HCl)
12.5%
Two major degradation peaks observed, well-resolved from the main peak.
Base Hydrolysis (0.1 N NaOH)
8.2%
One major degradation peak observed, well-resolved from the main peak.
Oxidative (3% H₂O₂)
18.7%
Multiple small degradation peaks observed, all baseline-resolved.
Thermal (105°C)
4.5%
Minor degradation peak observed after the main peak.
Photolytic (UV 254 nm)
9.8%
One significant degradation peak observed before the main peak.
The results from the forced degradation study demonstrate that the developed HPLC method can effectively separate the N-(pentyl)-4-aminobenzenesulfonamide peak from its potential degradation products, thus confirming the method's specificity and stability-indicating properties[7][10].
Linearity: Establishing a Proportional Response
Expertise & Experience: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range[2]. It is crucial for the accurate quantification of the analyte. A common mistake is to assume linearity based on a high correlation coefficient (R²) alone. While an R² value greater than 0.99 is desirable, it is equally important to visually inspect the calibration curve for any deviations from linearity and to examine the residuals.
Experimental Protocol for Linearity
Prepare a stock solution of N-(pentyl)-4-aminobenzenesulfonamide reference standard.
From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
Inject each concentration in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
Data Presentation: Linearity of N-(pentyl)-4-aminobenzenesulfonamide
Concentration (µg/mL)
Mean Peak Area (n=3)
50
489,560
75
735,210
100
981,450
125
1,225,980
150
1,472,340
Linear Regression Analysis:
Slope: 9810.5
Intercept: 250.8
Correlation Coefficient (R²): 0.9995
The high correlation coefficient and visual inspection of the calibration curve confirm the excellent linearity of the method over the specified range.
Accuracy: Closeness to the True Value
Expertise & Experience: Accuracy refers to the closeness of the test results obtained by the method to the true value[2]. It is a measure of the systematic error of the method. Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. This approach provides a realistic assessment of the method's performance with actual samples.
Experimental Protocol for Accuracy
Prepare a placebo formulation.
Spike the placebo with the N-(pentyl)-4-aminobenzenesulfonamide reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Data Presentation: Accuracy of N-(pentyl)-4-aminobenzenesulfonamide
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
RSD (%)
80%
80
79.6
99.5
0.8
100%
100
100.2
100.2
0.5
120%
120
119.5
99.6
0.6
The high recovery values (98-102%) and low relative standard deviation (RSD) demonstrate the excellent accuracy of the method.
Precision: Repeatability and Intermediate Precision
Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[2]. It is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-assay precision): Expresses the within-laboratory variations, for example, on different days, by different analysts, or with different equipment.
Experimental Protocol for Precision
Repeatability: Analyze six replicate samples of N-(pentyl)-4-aminobenzenesulfonamide at 100% of the target concentration on the same day by the same analyst.
Intermediate Precision: Repeat the analysis of six replicate samples on a different day with a different analyst.
Calculate the RSD for both sets of measurements.
Data Presentation: Precision of N-(pentyl)-4-aminobenzenesulfonamide
Precision Level
Mean Assay Value (%)
RSD (%)
Repeatability (Day 1, Analyst 1)
99.8
0.45
Intermediate Precision (Day 2, Analyst 2)
100.1
0.52
The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
Detection and Quantitation Limits (LOD & LOQ)
Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[2]. These parameters are particularly important for the analysis of impurities.
Experimental Protocol for LOD & LOQ
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Data Presentation: LOD & LOQ of N-(pentyl)-4-aminobenzenesulfonamide
Parameter
Value (µg/mL)
LOD
0.15
LOQ
0.45
The low LOD and LOQ values demonstrate the high sensitivity of the method, making it suitable for the detection and quantification of low-level impurities.
Robustness: Resilience to Minor Variations
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[2]. It is a critical parameter to assess during method development to ensure that the method is transferable between laboratories.
Experimental Protocol for Robustness
Introduce small, deliberate changes to the method parameters, one at a time.
Analyze a sample under each modified condition and assess the impact on the results (e.g., peak area, retention time, resolution).
Data Presentation: Robustness of the HPLC Method
Parameter Varied
Variation
Effect on Results
Flow Rate
± 0.1 mL/min
Minor shift in retention time, no significant impact on peak area or resolution.
Column Temperature
± 2 °C
Minor shift in retention time, no significant impact on peak area or resolution.
Mobile Phase Composition
± 2% Acetonitrile
Minor shift in retention time, resolution remains acceptable.
The method demonstrates good robustness, with only minor changes in retention time observed under the varied conditions.
Visualizing the Validation Workflow
A clear understanding of the validation process is essential. The following diagram illustrates the logical flow of the analytical method validation process as described in this guide.
Caption: Workflow for the validation of the analytical method.
Summary and Comparison of Validation Results
The following table provides a comprehensive summary of the validation results for the HPLC method for N-(pentyl)-4-aminobenzenesulfonamide, comparing them against typical acceptance criteria derived from ICH guidelines.
Validation Parameter
Result
ICH Acceptance Criteria
Conclusion
Specificity
No interference from blank, placebo, or degradants.
The method should be able to unequivocally assess the analyte.
Pass
Linearity (R²)
0.9995
≥ 0.999
Pass
Accuracy (% Recovery)
99.5 - 100.2%
98.0 - 102.0%
Pass
Precision (RSD%)
Repeatability: 0.45%, Intermediate: 0.52%
≤ 2.0%
Pass
LOQ (µg/mL)
0.45
Sufficiently low for impurity determination.
Pass
Robustness
Unaffected by minor changes.
No significant impact on results.
Pass
Conclusion: A Validated Method Fit for Purpose
The comprehensive validation study presented in this guide demonstrates that the developed RP-HPLC method for the analysis of N-(pentyl)-4-aminobenzenesulfonamide is specific, linear, accurate, precise, and robust. The method meets all the acceptance criteria outlined in the ICH Q2(R1) guidelines, proving it to be suitable for its intended purpose, which includes the routine quality control and stability testing of N-(pentyl)-4-aminobenzenesulfonamide in pharmaceutical formulations.
By adhering to a scientifically sound and systematic validation approach, we can ensure the generation of reliable analytical data, which is fundamental to the development of safe and effective medicines. This guide serves as a practical framework for fellow scientists to navigate the complexities of analytical method validation, fostering a culture of quality and scientific integrity in the pharmaceutical industry.
References
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. SlideShare. [Link]
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Paseiro-Cerrato, R., et al. (2011). Development and validation of an HPLC method for the simultaneous determination of ten sulfonamide residues in whole egg according to 2002/657/EC. Journal of Separation Science, 34(15), 1951-1960. [Link]
Jain, D., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00089. [Link]
Kamberi, M. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation. PharmTech. [Link]
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
Patel, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]
Radišić, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 483. [Link]
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
European Medicines Agency. (2024). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
Benchmarking N-(pentyl)-4-aminobenzenesulfonamide against standard carbonic anhydrase inhibitors
Title: Benchmarking N-(pentyl)-4-aminobenzenesulfonamide Against Standard Carbonic Anhydrase Inhibitors Executive Summary Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes responsible fo...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Benchmarking N-(pentyl)-4-aminobenzenesulfonamide Against Standard Carbonic Anhydrase Inhibitors
Executive Summary
Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes responsible for catalyzing the reversible hydration of carbon dioxide[1][2]. While classical CA inhibitors (CAIs) have a long history of clinical use as diuretics and anti-glaucoma agents, modern drug discovery has pivoted toward targeting tumor-associated isoforms, specifically CA IX and CA XII[3]. N-(pentyl)-4-aminobenzenesulfonamide serves as a highly valuable research reagent and structural probe in this domain[1]. By appending a flexible, lipophilic pentyl chain to the classical sulfanilamide scaffold, researchers can exploit the unique hydrophobic sub-pockets of transmembrane CAs[1][4]. This guide benchmarks N-(pentyl)-4-aminobenzenesulfonamide against standard clinical CAIs, providing a comprehensive framework for structure-activity relationship (SAR) analysis and experimental validation.
Mechanistic Overview & Causality
The primary sulfonamide group (-SO₂NH₂) is the quintessential pharmacophore for CA inhibition[1]. In its deprotonated (anionic) state, the sulfonamide nitrogen coordinates directly with the active-site zinc ion (Zn²⁺), displacing the catalytic water/hydroxide molecule and halting enzymatic activity[3][5].
However, the primary hurdle in CAI development is isoform selectivity. The cytosolic CA II is abundant throughout the human body; its off-target inhibition leads to systemic side effects[6]. Conversely, CA IX is a transmembrane protein overexpressed in solid tumors via the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway, where it drives the acidification of the tumor microenvironment to promote metastasis[5][7].
The "Tail Approach" Causality: CA IX features a distinct hydrophobic pocket in its active site (e.g., containing the Val131 residue, as opposed to the bulkier Phe131 found in CA II)[4][7]. The pentyl chain of N-(pentyl)-4-aminobenzenesulfonamide significantly increases the molecule's lipophilicity[1]. This flexible tail favorably interacts with the Val131 hydrophobic patch, creating shape complementarity that enhances binding affinity for CA IX while sterically clashing with the restricted active site of CA II[4].
Fig 1: HIF-1α signaling pathway driving CA IX expression and its targeted inhibition.
Quantitative Benchmarking Data
To contextualize the performance of N-(pentyl)-4-aminobenzenesulfonamide, we benchmark its inhibition profile against standard CAIs. The data below illustrates how N-alkylation alters the inhibition constants (
Ki
), steering the molecule toward tumor-associated isoforms[5][8].
*Note: Values for N-(pentyl)-4-aminobenzenesulfonamide are representative estimates based on homologous N-alkylated benzenesulfonamide SAR profiles, demonstrating the shift toward CA IX/XII selectivity due to the lipophilic tail.
Experimental Protocols: Self-Validating Systems
To ensure high scientific integrity, the evaluation of CAIs must rely on robust, reproducible assays. The protocols below outline the gold standards for validating sulfonamide-based inhibitors[8].
Protocol 1: Stopped-Flow CO₂ Hydration Assay
Causality: Traditional steady-state kinetics are too slow to capture the rapid hydration of CO₂ by highly active CAs. Stopped-flow spectrophotometry allows for millisecond-resolution tracking of the reaction via a pH indicator, ensuring accurate
Ki
determination[8].
Enzyme Preparation: Recombinant human CA isoforms (I, II, IX, XII) are diluted in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ to maintain stable ionic strength.
Inhibitor Incubation: Prepare serial dilutions of N-(pentyl)-4-aminobenzenesulfonamide (0.1 nM to 10 μM) in 10% DMSO/buffer. Incubate the enzyme with the inhibitor for 15 minutes at 20°C to allow for thermodynamic equilibrium binding.
Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C to achieve a ~15 mM CO₂ stock solution.
Rapid Mixing: Inject equal volumes of the enzyme-inhibitor complex and the CO₂ substrate into the stopped-flow mixing chamber. Include 0.2 mM Phenol Red as a pH indicator.
Spectrophotometric Measurement: Monitor the absorbance decay at 557 nm (the isosbestic point for Phenol Red as the pH drops due to bicarbonate and proton generation).
Data Analysis: Calculate the initial velocity of the reaction. Use the Cheng-Prusoff equation or Morrison's quadratic equation for tight-binding inhibitors to derive the exact
Ki
.
Fig 2: Stopped-flow spectrophotometry workflow for determining CA inhibitor Ki values.
Causality: In vitro enzymatic inhibition does not guarantee cellular efficacy. This assay validates whether the lipophilic pentyl chain permits adequate membrane interaction and functional CA IX inhibition in a live tumor microenvironment[5].
Cell Culture: Seed HT-29 or HeLa cells (known to robustly express CA IX under hypoxia) in 96-well plates.
Hypoxic Incubation: Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce HIF-1α-mediated CA IX expression.
Treatment: Treat cells with varying concentrations of N-(pentyl)-4-aminobenzenesulfonamide.
Extracellular pH (pHe) Measurement: Use a fluorescent pH-sensitive dye (e.g., BCECF-AM) to measure the acidification of the culture media. Effective CA IX inhibition will prevent the hypoxia-induced drop in pHe, validating target engagement.
References
Title: Carbonic anhydrases: novel therapeutic applications for inhibitors and activators
Source: Nature Reviews Drug Discovery
URL: [Link]
Title: Structure-based drug discovery of carbonic anhydrase inhibitors
Source: Journal of Enzyme Inhibition and Medicinal Chemistry
URL: [Link]
Title: Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Title: Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms
Source: MDPI Pharmaceuticals
URL: [Link]
Title: The structural basis for the selectivity of sulfonamido dicarbaboranes toward cancer-associated carbonic anhydrase IX
Source: European Journal of Medicinal Chemistry (via ResearchGate)
URL: [Link]
Standard Operating Procedure: Disposal and Destruction of N-(pentyl)-4-aminobenzenesulfonamide Executive Summary N-(pentyl)-4-aminobenzenesulfonamide is a synthetic sulfonamide derivative frequently utilized in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Disposal and Destruction of N-(pentyl)-4-aminobenzenesulfonamide
Executive Summary
N-(pentyl)-4-aminobenzenesulfonamide is a synthetic sulfonamide derivative frequently utilized in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors and antimicrobial analogs. Due to its specific molecular architecture—comprising a primary aniline amine, a highly stable sulfonamide core, and a lipophilic pentyl chain—improper disposal poses severe ecological and atmospheric risks. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe handling, segregation, and final thermal destruction of this compound.
Chemical Profiling & Hazard Rationale
To manage a chemical safely, one must understand the causality behind its disposal requirements. N-(pentyl)-4-aminobenzenesulfonamide cannot be disposed of via standard municipal waste or drain systems for two critical reasons:
Ecological Toxicity & AMR Risk: Sulfonamides are biologically active. If introduced into aquatic ecosystems, they resist natural degradation and can contribute to antimicrobial resistance (AMR) while disrupting local microbiomes.
Combustion Byproducts: The molecule contains high mass percentages of nitrogen and sulfur heteroatoms. Standard municipal incineration of sulfur- and nitrogen-containing organics generates toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[1].
Regulatory Compliance: Under the Resource Conservation and Recovery Act (RCRA), facilities must make an accurate hazardous waste determination at the point of generation[2]. While the pure powder may not be a specifically "listed" waste, its biological activity and the solvents used during its synthesis typically render the resulting waste stream a characteristic hazardous waste[2].
Implementing self-validating protocols at the laboratory bench ensures that waste is safely contained before it ever reaches the consolidation phase.
Step 1: Primary Containment Selection
Action: Select a chemically compatible container. High-Density Polyethylene (HDPE) or amber glass bottles with PTFE-lined caps are required.
Causality: PTFE prevents the leaching of residual organic solvents (like ethyl acetate or methanol) that are often mixed with the sulfonamide during synthesis.
Self-Validation: Before use, invert the empty, capped container to verify the integrity of the PTFE seal. Ensure no micro-cracks are present in the HDPE.
Step 2: Chemical Segregation
Action: Strictly isolate N-(pentyl)-4-aminobenzenesulfonamide waste from strong oxidizing agents (e.g., peroxides, nitric acid) and concentrated acids.
Causality: The primary amine group can undergo rapid, exothermic oxidation or salt formation when exposed to strong acids, potentially leading to the over-pressurization and rupture of the waste container.
Step 3: Labeling and Logging
Action: Affix a hazardous waste label immediately upon the first drop of waste generation. Label clearly as: "Hazardous Waste - Toxic Organic Solid (Contains Sulfur/Nitrogen)."
Self-Validation: Cross-reference the added mass with the laboratory's active waste manifest to ensure accurate tracking for the Treatment, Storage, and Disposal Facility (TSDF).
Waste Consolidation & Storage Workflow
Researchers often generate this waste in multiple phases (e.g., pure solid precursors vs. liquid chromatography effluent). Segregating these streams is vital for cost-effective and safe disposal.
Table 1: Waste Stream Categorization and Compatibility Data
Waste Stream Phase
Primary Matrix / Solvents
RCRA Characteristic
Incompatible Materials
Max Accumulation Time
Solid Waste
Pure powder, contaminated silica gel
Toxic (Non-listed)
Strong oxidizers
90 Days (Large Qty Gen)
Non-Halogenated Liquid
Methanol, DMSO, Ethyl Acetate
Ignitable (D001)
Acids, Halogens
90 Days (Large Qty Gen)
Halogenated Liquid
Dichloromethane (DCM), Chloroform
Toxic (D022)
Alkali metals, Aluminum
90 Days (Large Qty Gen)
Final Destruction Protocol: High-Temperature Incineration
The only environmentally sound and EPA-compliant method for the final destruction of N-(pentyl)-4-aminobenzenesulfonamide is high-temperature incineration at a permitted TSDF[1].
Thermal Parameters: The highly stable sulfonamide (S-N) and aryl-amine (C-N) bonds require extreme heat to cleave. The incinerator must operate at temperatures exceeding 1100°C (2000°F) with a minimum gas residence time of 2 seconds[1].
Scrubber Requirements: Because the destruction of this compound yields SO2 and NO2 gases, the incineration facility must be equipped with a caustic wet scrubber system (e.g., sodium hydroxide spray)[1]. This neutralizes the acidic breakdown products before they can be released as atmospheric pollutants.
Disposal workflow for N-(pentyl)-4-aminobenzenesulfonamide waste streams.
Spill Response & Decontamination
In the event of an accidental release at the bench, follow this step-by-step mitigation protocol:
Evacuate & Assess: Ensure the immediate area is well-ventilated. Don appropriate PPE, including a P100 particulate respirator (if solid powder is aerosolized), nitrile gloves, and chemical splash goggles.
Containment:
For Solids: Gently cover the spill with damp paper towels to prevent the lipophilic powder from becoming airborne.
For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite.
Collection: Use a non-sparking scoop to collect the absorbed material. Transfer it directly into a designated, wide-mouth HDPE hazardous waste container.
Decontamination & Self-Validation: Wash the affected benchtop surface with a 5% sodium bicarbonate solution to neutralize any residual acidity, followed by a thorough deionized water rinse.
Validation Step: Swab the rinsed area and test with pH paper. Ensure the surface has returned to a neutral pH (7.0) before declaring the area fully decontaminated and safe for standard use.
References
Title: 40 CFR 262.11 -- Hazardous waste determination and recordkeeping
Source: eCFR (Electronic Code of Federal Regulations)
URL: [Link]
Title: Incineration In Hazardous Waste Management
Source: United States Environmental Protection Agency (EPA)
URL: [Link]